Structural Differentiation from Common Methoxyphenol Analogs Drives Distinct Physicochemical Profiles
The substitution pattern of 5-methoxy-2-(methoxymethyl)phenol imparts a distinct physicochemical signature relative to its nearest structural neighbors. Compared to 5-methoxy-2-methylphenol, which lacks the methoxymethyl ether oxygen, the target compound possesses three hydrogen bond acceptors (vs. two) and a lower computed XLogP3 (1.2 vs. ≈1.7–2.1) [1][2]. Relative to 4-(methoxymethyl)phenol, which has a para-methoxymethyl group but no 5-methoxy substitution, the target compound shows increased lipophilicity (XLogP3 1.2 vs. 0.8) and an additional hydrogen bond acceptor .
| Evidence Dimension | Physicochemical properties (lipophilicity, H-bond acceptors) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; Hydrogen Bond Acceptor Count = 3 [1] |
| Comparator Or Baseline | 5-Methoxy-2-methylphenol: XLogP3 = 1.7–2.1, HBA = 2 [2]; 4-(Methoxymethyl)phenol: XLogP3 = 0.8, HBA = 2 |
| Quantified Difference | ΔXLogP3 = -0.5 to -0.9 vs. 5-methoxy-2-methylphenol; ΔXLogP3 = +0.4 vs. 4-(methoxymethyl)phenol; ΔHBA = +1 vs. both |
| Conditions | Computed properties (PubChem, XLogP3 method) [1][2] |
Why This Matters
Divergent lipophilicity and hydrogen-bonding capacity directly influence solubility, membrane permeability, and target binding, making the specific compound essential for studies where these parameters are critical.
- [1] PubChem. (2025). Phenol, 5-methoxy-2-(methoxymethyl)-. Compound Summary for CID 585881. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 5-Methoxy-2-methylphenol. Compound Summary for CID 28606. National Center for Biotechnology Information. View Source
